4-Chloro-1,2-dihydropyridazine-3,6-dione CAS number
4-Chloro-1,2-dihydropyridazine-3,6-dione CAS number
An In-Depth Technical Guide to 4-Chloro-1,2-dihydropyridazine-3,6-dione
This guide provides a comprehensive technical overview of 4-Chloro-1,2-dihydropyridazine-3,6-dione, a key heterocyclic compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed insights into its chemical identity, properties, synthesis, reactivity, and potential applications.
4-Chloro-1,2-dihydropyridazine-3,6-dione is a chlorinated heterocyclic compound built upon a pyridazine core.[1] This six-membered ring contains two adjacent nitrogen atoms, with carbonyl groups at positions 3 and 6, and a chlorine atom at position 4.[1] The presence of the chlorine substituent and the dione functionality significantly influences its chemical reactivity and physical properties.[1] The compound is primarily utilized for research purposes in laboratory and industrial settings.[1]
Nomenclature and Identifiers
The compound is known by several synonyms, reflecting its structural features. It can exist in tautomeric forms, leading to names like 4-Chloropyridazine-3,6-diol.[1] For unambiguous identification in databases and computational studies, a set of standardized identifiers is used.
Table 1: Chemical Identity and Structural Identifiers
| Parameter | Value | Source |
|---|---|---|
| CAS Number | 5397-64-8 | [1][2][3][4] |
| Molecular Formula | C₄H₃ClN₂O₂ | [1][2][4] |
| Molecular Weight | 146.53 g/mol | [1][4] |
| IUPAC Name | 4-chloro-1,2-dihydropyridazine-3,6-dione | [1][4] |
| Synonyms | 4-Chloropyridazine-3,6-diol, 3,6-DIHYDROXY-4-CHLOROPYRIDAZINE | [1][4] |
| InChI | InChI=1S/C4H3ClN2O2/c5-2-1-3(8)6-7-4(2)9/h1H,(H,6,8)(H,7,9) | [1][2][4] |
| InChIKey | WNPMDHKYJTZOFF-UHFFFAOYSA-N | [1][2][4] |
| SMILES | C1=C(C(=O)NNC1=O)Cl | [1][2][4] |
| EC Number | 226-422-7 |[2][4] |
Tautomerism
The structure of this molecule allows for keto-enol tautomerism, where it can exist in equilibrium between the dione form and the diol (or enol) form, 4-Chloropyridazine-3,6-diol. This is a critical consideration for its reactivity, as the reactive species may vary depending on the solvent and reaction conditions.
Caption: Keto-enol tautomerism of the title compound.
Synthesis and Manufacturing
The synthesis of 4-Chloro-1,2-dihydropyridazine-3,6-dione is not directly detailed in readily available literature. However, its structure strongly suggests a synthetic pathway originating from maleic hydrazide (1,2-dihydropyridazine-3,6-dione), which is a well-known plant growth regulator derived from the reaction of maleic anhydride and hydrazine hydrate.[5][6][7] The target molecule is the chlorinated derivative of maleic hydrazide.
The logical synthetic approach involves the electrophilic chlorination of maleic hydrazide. Reagents like N-chlorosuccinimide (NCS) are suitable for such transformations, offering safer and more controlled process conditions compared to alternatives like phosphorus pentachloride, which can lead to side reactions.[8]
Caption: Plausible synthesis pathway from maleic anhydride.
Key Precursor: Maleic Hydrazide Synthesis
The formation of the pyridazine-3,6-dione core is the foundational step. This is reliably achieved through the condensation reaction between maleic anhydride and hydrazine.
-
Reaction: Maleic anhydride reacts with hydrazine hydrate, typically in the presence of an acid catalyst like hydrochloric acid, under reflux conditions.[6][8]
-
Mechanism: The reaction proceeds via the initial formation of a hydrazide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable six-membered maleic hydrazide ring.
-
Work-up: The product, maleic hydrazide, is typically isolated by cooling the reaction mixture to induce crystallization, followed by filtration and washing with a cold solvent like ethanol to remove impurities.[6][8]
Proposed Chlorination Protocol
The introduction of the chlorine atom at the C4 position is a critical step that imparts much of the molecule's characteristic reactivity.
Caption: General experimental workflow for chlorination.
Detailed Step-by-Step Methodology:
-
Reactor Setup: A reaction vessel is charged with maleic hydrazide and a suitable solvent, such as ethanol.[8]
-
Reagent Addition: N-chlorosuccinimide (NCS) is added portion-wise to the stirred suspension. The addition rate should be controlled to maintain the reaction temperature, typically between 40-45°C.[8]
-
Reaction: After the addition is complete, the mixture is heated for a defined period (e.g., 1-3 hours) at a temperature not exceeding 60°C to drive the chlorination to completion.[8]
-
Isolation: Upon completion, the reaction mixture is cooled. The product, being a solid, will crystallize out of the solution.
-
Purification: The solid is collected via suction filtration and washed with cold solvent to remove residual reagents and by-products.
-
Drying: The purified 4-Chloro-1,2-dihydropyridazine-3,6-dione is dried under vacuum to yield the final product.
Reactivity and Applications in Drug Discovery
The chemical reactivity of 4-Chloro-1,2-dihydropyridazine-3,6-dione is governed by its key functional groups: the activated carbon-chlorine bond, the nucleophilic nitrogen atoms of the hydrazide moiety, and the electrophilic carbonyl carbons.
-
Nucleophilic Substitution: The chlorine atom is attached to an electron-deficient ring system, making it a good leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various functionalities (e.g., amines, thiols, alkoxides) at the C4 position, making it a versatile building block for creating a library of derivatives.
-
N-Functionalization: The N-H protons are acidic and can be deprotonated by a base, allowing for alkylation or acylation at the nitrogen positions.
This inherent reactivity makes the molecule an attractive scaffold in medicinal chemistry. Chloro-containing heterocyclic compounds are prevalent in pharmaceuticals, with over 250 FDA-approved drugs containing chlorine.[9][10] The chlorine atom can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[10] Given that the pyridazine core is a known pharmacophore, derivatives of 4-Chloro-1,2-dihydropyridazine-3,6-dione are promising candidates for screening against various diseases.[1]
Analytical and Spectroscopic Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing purity.
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight, with an expected molecular ion peak around m/z 146.5.[1] Predicted collision cross-section (CCS) values can further aid in identification.[11]
-
NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing a signal for the single olefinic proton on the ring and exchangeable signals for the N-H protons.[4]
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the two carbonyl carbons and the two sp² hybridized carbons of the ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching, C=O (carbonyl) stretching, and C=C stretching vibrations.[4]
Safety and Handling
According to its GHS classification, 4-Chloro-1,2-dihydropyridazine-3,6-dione is a hazardous substance.[4][12]
Table 2: GHS Hazard Information
| Hazard Code | Description | Precaution |
|---|---|---|
| H302 | Harmful if swallowed | Do not eat, drink or smoke when using this product. Rinse mouth if swallowed.[4][12] |
| H315 | Causes skin irritation | Wear protective gloves. Wash skin thoroughly after handling.[4][12] |
| H318 | Causes serious eye damage | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[4][12] |
| H335 | May cause respiratory irritation | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[12] |
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, are mandatory when handling this chemical. All work should be conducted in a well-ventilated fume hood.
References
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4-CHLORO-1,2-DIHYDROPYRIDAZINE-3,6-DIONE - Drugfuture. Drugfuture->FDA Global Substance Registration System. Available at: [Link]
- CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents. Google Patents.
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Maleic hydrazide - AERU - University of Hertfordshire. Pesticide Properties DataBase, University of Hertfordshire. Available at: [Link]
- US20080167461A1 - Process for Preparing 3,6-Dichloropyridazine-1-Oxide - Google Patents. Google Patents.
- US3004027A - Process for purification of 3,6-dichloropyridazine - Google Patents. Google Patents.
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4-Chloro-1,2-dihydropyridazine-3,6-dione | C4H3ClN2O2 | CID 79382 - PubChem. National Center for Biotechnology Information. Available at: [Link]
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4-chloro-1,2-dihydropyridazine-3,6-dione - PubChemLite. PubChemLite. Available at: [Link]
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Maleic hydrazide - Wikipedia. Wikipedia. Available at: [Link]
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chemical label 4-chloro-1,2-dihydropyridazine-3,6-dione. Available at: [Link]
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Study on Chlorination of Maleic Anhydride Grafted Polypropylene - ResearchGate. ResearchGate. Available at: [Link]
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Maleic Hydrazide | C4H4N2O2 | CID 21954 - PubChem. National Center for Biotechnology Information. Available at: [Link]
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4-Chloro-1,2-dihydro-3,6-pyridazinedione - ChemBK. ChemBK. Available at: [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. National Center for Biotechnology Information. Available at: [Link]
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2-[4-[(4-Chlorophenyl)thio]-3,5-dimethylphenyl]-1,2,4-triazine-3,5(2H,4H)-dione - CAS Common Chemistry. CAS Common Chemistry. Available at: [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. National Center for Biotechnology Information. Available at: [Link]
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